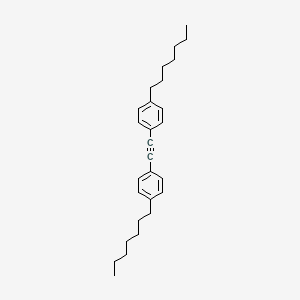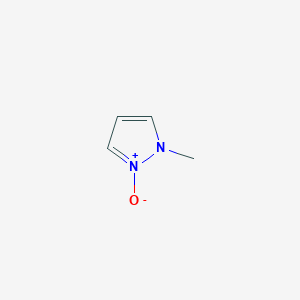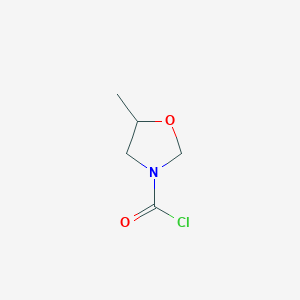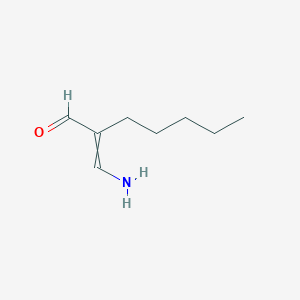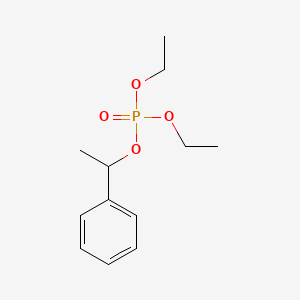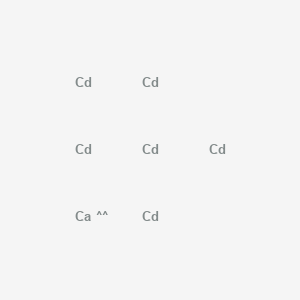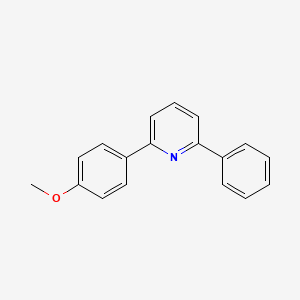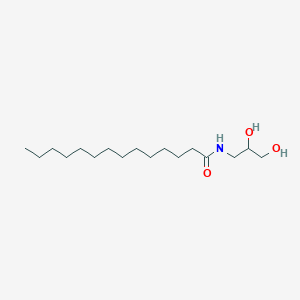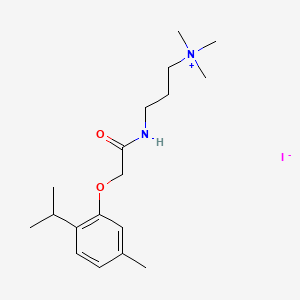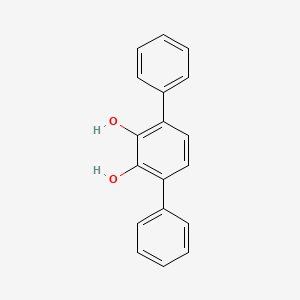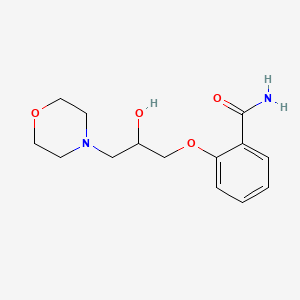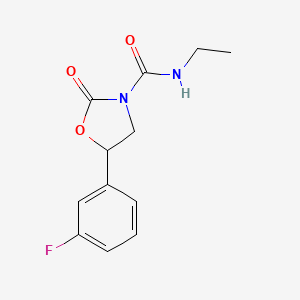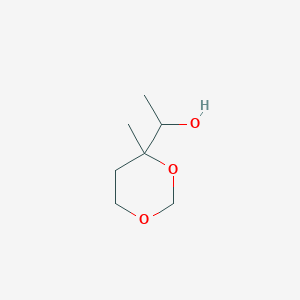
1-(4-Methyl-1,3-dioxan-4-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methyl-1,3-dioxan-4-yl)ethanol is an organic compound with the molecular formula C7H14O3. It is a derivative of 1,3-dioxane, a six-membered ring containing two oxygen atoms. This compound is known for its unique structure, which includes a hydroxyl group (-OH) attached to an ethyl chain, making it a versatile molecule in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(4-Methyl-1,3-dioxan-4-yl)ethanol can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . A standard procedure involves using toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include using ethyl orthoformate and a catalytic amount of NBS via an in situ acetal exchange process .
Industrial Production Methods
Industrial production of this compound typically involves large-scale acetalization processes. These processes utilize efficient catalysts such as zirconium tetrachloride (ZrCl4) for acetalization and in situ transacetalization of carbonyl compounds under mild reaction conditions . The continuous removal of water and the use of molecular sieves or orthoesters are common practices to enhance yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Methyl-1,3-dioxan-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4, OsO4, and CrO3/Py are commonly used.
Reduction: Reagents such as LiAlH4 and NaBH4 are effective for reducing the compound.
Substitution: Various nucleophiles and electrophiles can be used, including RLi, RMgX, and RCuLi.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of substituted dioxane derivatives.
Applications De Recherche Scientifique
1-(4-Methyl-1,3-dioxan-4-yl)ethanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Methyl-1,3-dioxan-4-yl)ethanol involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. Its unique structure enables it to act as a versatile intermediate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
1-(4-Methyl-1,3-dioxan-4-yl)ethanol can be compared with other similar compounds such as:
1,3-Dioxane: A parent compound with a similar ring structure but lacking the hydroxyl group.
4-Methyl-1,3-dioxane: Similar structure but without the ethyl chain and hydroxyl group.
1,3-Dioxolane: A five-membered ring analog with similar chemical properties
The uniqueness of this compound lies in its combination of the dioxane ring with a hydroxyl group, making it a valuable compound in various chemical and industrial applications.
Propriétés
Numéro CAS |
39734-93-5 |
|---|---|
Formule moléculaire |
C7H14O3 |
Poids moléculaire |
146.18 g/mol |
Nom IUPAC |
1-(4-methyl-1,3-dioxan-4-yl)ethanol |
InChI |
InChI=1S/C7H14O3/c1-6(8)7(2)3-4-9-5-10-7/h6,8H,3-5H2,1-2H3 |
Clé InChI |
MXGGPCOZLLVIHB-UHFFFAOYSA-N |
SMILES canonique |
CC(C1(CCOCO1)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


